5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C4H2BrClN2O2. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is typically a white to light yellow solid and is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid can be achieved through various methods. One common approach involves the halogenation of a pyrazole precursor. For instance, starting with a pyrazole core, chlorination and bromination reactions can be performed to introduce the respective halogen atoms at the desired positions . The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions can vary widely but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazoles, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary but often include inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.
Biological Activity
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.
Overview of Pyrazole Derivatives
Pyrazole compounds are recognized for their broad spectrum of biological activities, including anti-inflammatory , antimicrobial , antitumor , and antiviral effects. The pyrazole nucleus serves as a valuable scaffold for drug development, with many derivatives being synthesized to enhance efficacy and reduce toxicity .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, in a study involving various pyrazole derivatives, compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, some derivatives showed up to 85% inhibition at concentrations comparable to standard drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Standard Drug |
---|---|---|---|
Compound A | 76 | 86 | Dexamethasone |
Compound B | 61 | 93 | Dexamethasone |
Compound C | 75 | 70 | Ibuprofen |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial potential. Studies have shown that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Comparison Standard |
---|---|---|
E. coli | 0.5 | Gentamicin |
Staphylococcus aureus | 0.25 | Ciprofloxacin |
Anticancer Activity
The anticancer properties of pyrazole derivatives are gaining attention, particularly in the context of inhibiting various cancer cell lines. Compounds containing the pyrazole structure have shown promise in inhibiting the proliferation of cancer cells, including breast and lung cancer cells .
Recent studies highlight that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For example, compounds have been shown to significantly inhibit tumor growth in vivo models .
Case Studies
- Anti-inflammatory Study : A series of substituted pyrazoles were synthesized and tested in a carrageenan-induced rat paw edema model. The most potent compound exhibited an anti-inflammatory effect comparable to indomethacin, demonstrating its potential as an effective anti-inflammatory agent .
- Antimicrobial Evaluation : Another study focused on the synthesis of novel pyrazole derivatives that were screened against pathogenic bacteria. The results indicated that several compounds had superior antibacterial activity compared to standard treatments .
Properties
Molecular Formula |
C4H2BrClN2O2 |
---|---|
Molecular Weight |
225.43 g/mol |
IUPAC Name |
5-bromo-4-chloro-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2BrClN2O2/c5-3-1(6)2(4(9)10)7-8-3/h(H,7,8)(H,9,10) |
InChI Key |
FPCLSHGBFJJIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Br)Cl |
Origin of Product |
United States |
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